molecular formula C16H13BrO2 B386295 4-Bromophenyl 3-methoxystyryl ketone CAS No. 1004554-37-3

4-Bromophenyl 3-methoxystyryl ketone

Cat. No.: B386295
CAS No.: 1004554-37-3
M. Wt: 317.18g/mol
InChI Key: GFECHTODZQBLOA-BJMVGYQFSA-N
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Description

4-Bromophenyl 3-methoxystyryl ketone is a compound belonging to the chalcone family, characterized by its α, β-unsaturated ketone moiety. Chalcones are naturally occurring compounds often found as intermediates in the biosynthesis of flavonoids and exhibit a diverse range of biological activities.

Preparation Methods

The synthesis of 4-bromophenyl 3-methoxystyryl ketone commonly involves the Claisen-Schmidt condensation reaction. This reaction involves the aldol condensation of 4-bromoacetophenone and 3-methoxybenzaldehyde in the presence of a base catalyst, typically sodium hydroxide (NaOH). The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

4-Bromophenyl 3-methoxystyryl ketone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α, β-unsaturated ketone moiety to saturated ketones or alcohols.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromophenyl 3-methoxystyryl ketone has a wide range of scientific research applications due to its unique properties

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromophenyl 3-methoxystyryl ketone involves its interaction with specific molecular targets and pathways. The α, β-unsaturated ketone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can modulate various cellular pathways and exert biological effects.

Comparison with Similar Compounds

4-Bromophenyl 3-methoxystyryl ketone is unique due to its specific halogen and methoxy substitutions. Similar compounds in the chalcone family include:

    4-Bromochalcone: Lacks the methoxy group but has similar biological activities.

    3-Methoxychalcone: Lacks the bromine atom but shares the methoxy substitution.

    4-Methoxychalcone: Has a methoxy group at a different position but exhibits similar properties.

These similar compounds highlight the importance of specific substitutions in determining the unique properties and applications of this compound.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-11H,1H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFECHTODZQBLOA-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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